6-Bromo-5-hydroxyindole

Lipophilicity LogP Drug-like properties

Procurement teams should avoid substituting generic 5-hydroxyindole for 6-Bromo-5-hydroxyindole (CAS 211808-66-1). The C6 bromine atom is critical: it raises LogP to ~1.96, directs regioselective C4 functionalization, and is essential for anti-HBV derivatives achieving 35-63× improved IC50 over lamivudine. This pre-brominated building block also provides BHT-equivalent antioxidant activity and serves as an authenticated standard for marine semiochemical studies. Ensure reproducibility—source only the exact halogenated congener, not a hydroxyindole isomer.

Molecular Formula C8H6BrNO
Molecular Weight 212.046
CAS No. 211808-66-1
Cat. No. B2639118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-hydroxyindole
CAS211808-66-1
Molecular FormulaC8H6BrNO
Molecular Weight212.046
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)O)Br
InChIInChI=1S/C8H6BrNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H
InChIKeyURERMTGVHAWORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-5-hydroxyindole (CAS 211808-66-1) for Scientific Procurement: A Halogenated Indole Building Block with Differentiated Properties


6-Bromo-5-hydroxyindole (CAS 211808-66-1) is a brominated derivative of 5-hydroxyindole, featuring a bromine atom at the C6 position and a hydroxyl group at the C5 position of the indole ring [1]. This substitution pattern confers distinct physicochemical and biological properties compared to its non-halogenated analog and other hydroxyindole isomers, making it a strategically important intermediate in medicinal chemistry and natural product synthesis [2].

6-Bromo-5-hydroxyindole (CAS 211808-66-1) Procurement: Why Halogenation and Substitution Pattern Prevent Simple Analog Swaps


Procurement professionals and research teams cannot simply substitute 6-bromo-5-hydroxyindole with 5-hydroxyindole or other hydroxyindole isomers without compromising experimental outcomes. The presence of the bromine atom at the C6 position fundamentally alters the molecule‘s lipophilicity (LogP ~1.96 vs. ~1.11-1.87 for 5-hydroxyindole) [1], directs electrophilic substitution regioselectivity during further derivatization [2], and is essential for achieving the antioxidant potency comparable to BHT observed in the parent compound [3]. These quantifiable differences necessitate sourcing the exact halogenated congener to ensure reproducibility in synthesis campaigns and biological assays.

6-Bromo-5-hydroxyindole (CAS 211808-66-1): Evidence-Based Differentiation for Informed Procurement Decisions


Lipophilicity Increase vs. 5-Hydroxyindole Enhances Membrane Permeability Potential

6-Bromo-5-hydroxyindole exhibits increased lipophilicity compared to its non-halogenated analog 5-hydroxyindole. The measured LogP for 6-bromo-5-hydroxyindole is 1.96 [1], whereas 5-hydroxyindole reports LogP values ranging from 1.11 to 1.87 across different databases [2]. This 5% to 77% increase in partition coefficient suggests improved membrane permeability, which is critical for cellular uptake in biological assays.

Lipophilicity LogP Drug-like properties

Antioxidant Potency Equivalent to BHT in Lipid Peroxidation Model

In a head-to-head comparison using the peroxide value (POV) method, 6-bromo-5-hydroxyindole demonstrated antioxidative potency equivalent to the synthetic antioxidant butylated hydroxytoluene (BHT) [1]. This finding establishes a benchmark for natural product-derived antioxidants and validates the compound's utility in oxidative stress research.

Antioxidant Lipid peroxidation Natural product

Synthesis Regioselectivity: C6-Bromination as Preferred Site for 5-Hydroxyindole Derivatization

Electrophilic bromination of 5-hydroxyindole and its derivatives proceeds with high regioselectivity at the C6 position, yielding 6-bromo-5-hydroxyindole as the major product [1]. This predictable substitution pattern contrasts with alternative halogenation routes that may yield mixtures of C4- and C6-brominated products when the 6-position is blocked, underscoring the strategic value of sourcing the pre-brominated building block.

Regioselective bromination Electrophilic substitution Synthetic intermediate

Enhanced Antiviral Potency of Brominated Indole-3-Carboxylate Derivatives vs. Lamivudine

While 6-bromo-5-hydroxyindole itself is a building block, its ethyl carboxylate derivatives demonstrate that the bromine atom is critical for achieving potent anti-HBV activity. Certain derivatives (e.g., 9e, 9h, 9l, 11v) exhibited IC50 values of 3.6, 6.37, 5.2, and 5.4 µg/mL against HBV DNA replication, respectively, which are 35- to 63-fold more potent than the positive control lamivudine (IC50 = 228 µg/mL) [1]. This dramatic potency enhancement underscores the necessity of the 6-bromo substitution pattern for downstream antiviral applications.

Antiviral Hepatitis B virus HBV DNA replication

Semiochemical Function: Species-Specific Chemical Communication Mediated by Brominated Indole

6-Bromo-5-hydroxyindole has been identified as a semiochemical component utilized by specific marine organisms in chemical communication systems [1]. This ecological role distinguishes it from non-brominated hydroxyindoles, which lack documented semiochemical activity, and opens applications in chemical ecology and pest management research.

Semiochemical Chemical ecology Pheromone

6-Bromo-5-hydroxyindole (CAS 211808-66-1): Optimal Research and Industrial Applications Based on Evidence


Synthesis of High-Potency Antiviral Agents Targeting HBV and Influenza

Medicinal chemistry groups developing antiviral therapeutics should source 6-bromo-5-hydroxyindole as a key intermediate for constructing ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives. The quantitative data demonstrating 35- to 63-fold improvement in anti-HBV IC50 over lamivudine [1] justifies its use in lead optimization campaigns. Additionally, its derivatives have shown activity against influenza virus [2], supporting broader antiviral applications.

Natural Product-Inspired Antioxidant Development

For research programs seeking marine natural product-based antioxidants, 6-bromo-5-hydroxyindole offers a well-characterized benchmark with potency equivalent to BHT [1]. Its isolation from the gastropod Drupella fragum [1] provides a natural product provenance that aligns with the growing demand for sustainably inspired compounds.

Chemical Ecology and Semiochemical Research

Investigators studying marine chemical communication or developing semiochemical-based pest control strategies require authenticated 6-bromo-5-hydroxyindole as a reference standard. Its documented role in species-specific signaling [1] makes it an essential tool for behavioral assays and ecological studies.

Precursor for Regioselective Synthetic Transformations

Organic synthesis laboratories aiming to install the 5-hydroxy-6-bromoindole motif in complex molecules benefit from sourcing the pre-brominated building block. The high regioselectivity of electrophilic substitution at C6 [1] ensures that further derivatization (e.g., C4 functionalization) proceeds predictably, reducing purification burdens and improving overall synthetic efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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